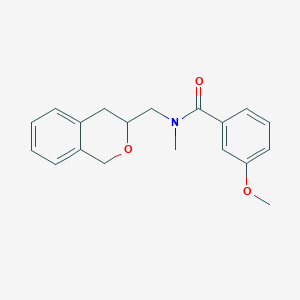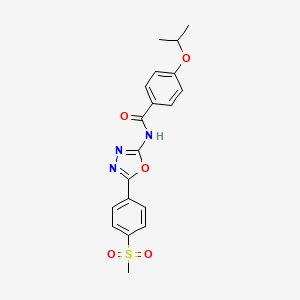![molecular formula C15H18FNO3 B2391822 N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide CAS No. 2411242-01-6](/img/structure/B2391822.png)
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 was first discovered in the 1990s as a derivative of the natural product myriocin, which is produced by the fungus Isaria sinclairii. This compound has shown promising results in preclinical and clinical studies for the treatment of multiple sclerosis, organ transplantation, and other autoimmune diseases.
Wirkmechanismus
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide exerts its effects through the sphingosine-1-phosphate (S1P) receptor, which is a G protein-coupled receptor that plays a crucial role in immune cell trafficking and lymphocyte egress from lymphoid organs. N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide is phosphorylated by sphingosine kinase 2 (SphK2) to form N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide-phosphate, which binds to the S1P receptor and induces internalization and degradation of the receptor. This leads to the sequestration of lymphocytes in lymphoid organs, thereby preventing their migration to sites of inflammation.
Biochemical and Physiological Effects:
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. The compound has been shown to reduce the number of circulating lymphocytes, including T cells and B cells, by inducing their sequestration in lymphoid organs. N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide has been shown to have neuroprotective effects, as it can cross the blood-brain barrier and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide has several advantages for use in lab experiments. The compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for studying immune cell trafficking and lymphocyte egress from lymphoid organs. N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide is also relatively stable and can be easily synthesized in large quantities. However, N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide has some limitations for use in lab experiments. The compound has a relatively short half-life in vivo, which can limit its efficacy in some applications. In addition, N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide can have off-target effects on other receptors, such as the S1P3 receptor, which can lead to adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide. One area of interest is the development of new analogs of N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the investigation of the role of N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide in other diseases, such as cancer and neurodegenerative diseases. Finally, there is a need for further studies to elucidate the precise mechanisms of action of N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide and its effects on immune cell trafficking and lymphocyte egress from lymphoid organs.
Synthesemethoden
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-fluoro-3-methoxyphenylacetic acid with propargylamine, followed by cyclization to form the oxane ring. The final step involves the addition of a vinyl group to the nitrogen atom to form the enamide moiety.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of multiple sclerosis, organ transplantation, and other autoimmune diseases. N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-3-13(18)17-15(7-9-20-10-8-15)11-5-4-6-12(19-2)14(11)16/h3-6H,1,7-10H2,2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCCBNKPZPDZAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2(CCOCC2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


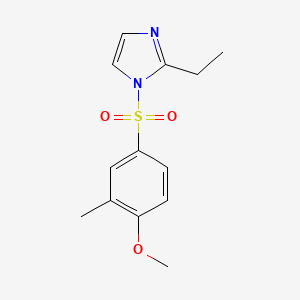

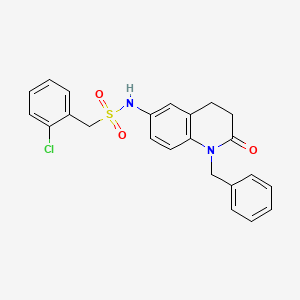
![tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate](/img/structure/B2391747.png)
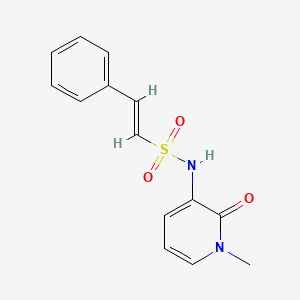
![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)
![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)
